delta2-Cefuroxime axetil

描述

Delta2-Cefuroxime axetil is a second-generation cephalosporin antibiotic. It is an acetoxyethyl ester prodrug of cefuroxime, which is effective when administered orally . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . It was patented in 1976 and approved for medical use in 1987 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of delta2-Cefuroxime axetil involves the esterification of cefuroxime with 1-acetoxyethyl bromide . The reaction is typically carried out in the presence of a base such as sodium bicarbonate in an organic solvent like acetone . The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions followed by purification steps to ensure high purity and yield . The process may include the use of advanced techniques such as nanosuspension preparation to improve the bioavailability of the compound .

化学反应分析

Types of Reactions

Delta2-Cefuroxime axetil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the formation of cefuroxime.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, although this is less common.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products

The major product formed from the hydrolysis of this compound is cefuroxime . Other reactions may yield various by-products depending on the reagents and conditions used .

科学研究应用

Delta2-Cefuroxime axetil has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of ester hydrolysis and β-lactam stability.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and bioavailability.

作用机制

Delta2-Cefuroxime axetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the lysis and death of the bacterial cell .

相似化合物的比较

Delta2-Cefuroxime axetil is unique among cephalosporins due to its oral bioavailability and resistance to β-lactamase enzymes . Similar compounds include:

Cefpodoxime proxetil: Another oral cephalosporin with similar antibacterial activity.

Cefprozil: Known for its effectiveness against a broad range of bacteria.

Cefixime: An oral third-generation cephalosporin with a slightly different spectrum of activity.

This compound stands out due to its stability and effectiveness in treating a wide range of infections .

生物活性

Delta2-Cefuroxime axetil is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound exhibits significant biological activity primarily through its bactericidal properties, which are crucial in treating various bacterial infections. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, spectrum of activity, and clinical efficacy.

This compound functions as a prodrug that is hydrolyzed in the gastrointestinal tract to release the active antibiotic cefuroxime. The mechanism involves the binding of cefuroxime to penicillin-binding proteins (PBPs) within bacterial cell walls. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, leading to cell lysis and death of susceptible bacteria .

Pharmacokinetics

Absorption: this compound is absorbed from the gastrointestinal tract, with bioavailability significantly enhanced when taken with food (from 37% in fasting to 52% in fed conditions) .

Distribution: The drug achieves effective concentrations in various tissues such as tonsils, sinuses, bronchial tissues, and middle ear effusions. Its volume of distribution ranges from 0.25 to 0.3 L/kg, with approximately 33% to 50% protein binding observed .

Elimination: Cefuroxime is eliminated unchanged through urine, with a reported half-life of approximately 1.24 to 1.36 hours .

Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms:

- Gram-positive bacteria: Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.

- Gram-negative bacteria: Active against Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae among others .

Notably, while cefuroxime retains efficacy against many beta-lactamase producing strains, it shows reduced effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to alterations in PBPs .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating various infections:

- Urinary Tract Infections (UTIs): A study involving elderly patients showed a short-term cure rate of 55%, comparable to other antibiotics .

- Respiratory Infections: Cefuroxime axetil has been shown to be as effective as amoxicillin/clavulanic acid for treating upper and lower respiratory tract infections .

- Sequential Therapy: In hospitalized patients, sequential therapy using intravenous cefuroxime followed by oral administration was found effective for lower respiratory tract infections .

Case Studies

- Elderly Patients with UTIs: In a clinical trial involving elderly patients with symptomatic UTIs, this compound demonstrated comparable efficacy to other treatments but was associated with cases of antibiotic-associated colitis .

- Middle Ear Infections: A study on bioadhesive nanoparticles loaded with cefuroxime axetil indicated prolonged retention in the middle ear, suggesting potential for localized treatment strategies .

属性

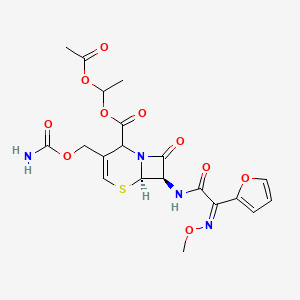

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVGUOHUYICCIZ-WDVFJNCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123458-61-7 | |

| Record name | delta3-Cefuroxime axetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123458617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.3-CEFUROXIME AXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIH1E51JH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。